3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid
Overview
Description
3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a difluorophenyl group attached to the oxazole ring, which imparts unique chemical properties
Preparation Methods
The synthesis of 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoroaniline and glyoxylic acid.
Cyclization Reaction: The 2,6-difluoroaniline undergoes a cyclization reaction with glyoxylic acid to form the oxazole ring.
Carboxylation: The resulting oxazole intermediate is then carboxylated to introduce the carboxylic acid group at the 5-position of the oxazole ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.
Scientific Research Applications
3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It is used as a tool compound in biological studies to understand the role of oxazole derivatives in biological systems.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The difluorophenyl group enhances its binding affinity and specificity towards these targets, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid include:
3-(2,6-Difluorophenyl)-1,2-oxazole-4-carboxylic acid: Differing by the position of the carboxylic acid group.
3-(2,6-Difluorophenyl)-1,2-thiazole-5-carboxylic acid: Featuring a thiazole ring instead of an oxazole ring.
3-(2,6-Difluorophenyl)-1,2-oxazole-5-sulfonic acid: Containing a sulfonic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-5-2-1-3-6(12)9(5)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNLXJCGJPSLIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NOC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152531-95-7 | |
Record name | 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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